Cas no 2137615-37-1 (4-ethoxy-6,7-difluoroquinoline)

4-ethoxy-6,7-difluoroquinoline 化学的及び物理的性質
名前と識別子
-
- 4-ethoxy-6,7-difluoroquinoline
- EN300-1068008
- 2137615-37-1
-
- インチ: 1S/C11H9F2NO/c1-2-15-11-3-4-14-10-6-9(13)8(12)5-7(10)11/h3-6H,2H2,1H3
- InChIKey: WCHUIZNFTWMGKI-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC2C(C=1)=C(C=CN=2)OCC)F
計算された属性
- せいみつぶんしりょう: 209.06522023g/mol
- どういたいしつりょう: 209.06522023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 22.1Ų
4-ethoxy-6,7-difluoroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1068008-5.0g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 5g |
$2732.0 | 2023-05-26 | ||
Enamine | EN300-1068008-5g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 95% | 5g |
$2732.0 | 2023-10-28 | |
Enamine | EN300-1068008-0.05g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 95% | 0.05g |
$792.0 | 2023-10-28 | |
Enamine | EN300-1068008-0.1g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 95% | 0.1g |
$829.0 | 2023-10-28 | |
Enamine | EN300-1068008-1.0g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 1g |
$943.0 | 2023-05-26 | ||
Enamine | EN300-1068008-2.5g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 95% | 2.5g |
$1848.0 | 2023-10-28 | |
Enamine | EN300-1068008-0.5g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 95% | 0.5g |
$905.0 | 2023-10-28 | |
Enamine | EN300-1068008-0.25g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 95% | 0.25g |
$867.0 | 2023-10-28 | |
Enamine | EN300-1068008-10.0g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 10g |
$4052.0 | 2023-05-26 | ||
Enamine | EN300-1068008-10g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 95% | 10g |
$4052.0 | 2023-10-28 |
4-ethoxy-6,7-difluoroquinoline 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
4-ethoxy-6,7-difluoroquinolineに関する追加情報
Introduction to 4-ethoxy-6,7-difluoroquinoline (CAS No. 2137615-37-1)
4-ethoxy-6,7-difluoroquinoline, identified by its Chemical Abstracts Service (CAS) number 2137615-37-1, is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound represents a novel scaffold with potential applications in the development of therapeutic agents, particularly in addressing challenges related to antimicrobial resistance and inflammation modulation. The structural features of 4-ethoxy-6,7-difluoroquinoline, including the presence of ethoxy and fluoro substituents, contribute to its unique chemical properties and biological activity, making it a subject of extensive research interest.
The quinoline core is a well-established pharmacophore in medicinal chemistry, with a history of success in treating various infectious diseases and inflammatory conditions. The introduction of fluorine atoms at the 6 and 7 positions of the quinoline ring enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design. Furthermore, the ethoxy group at the 4-position introduces additional functionality that can modulate interactions with biological targets. These structural elements collectively contribute to the compound's potential as a lead candidate for further pharmacological investigation.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel quinoline derivatives like 4-ethoxy-6,7-difluoroquinoline. These methodologies allow researchers to rapidly evaluate the biological activity of diverse chemical scaffolds, enabling the identification of compounds with optimized pharmacokinetic profiles. The integration of machine learning algorithms has further refined the process by predicting binding affinities and toxicity profiles, thereby streamlining the drug discovery pipeline.
In particular, studies have highlighted the antimicrobial properties of fluorinated quinolines. The fluoro substituents in 4-ethoxy-6,7-difluoroquinoline are known to disrupt bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial replication. This mechanism of action makes it a promising candidate for treating multidrug-resistant bacterial infections. Additionally, preliminary in vitro studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
The synthesis of 4-ethoxy-6,7-difluoroquinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and fluorination methods, have been employed to construct the desired fluorinated quinoline structure efficiently. These synthetic strategies not only enhance scalability but also improve cost-effectiveness, which are crucial considerations for industrial applications.
One of the most compelling aspects of 4-ethoxy-6,7-difluoroquinoline is its potential to serve as a building block for more complex derivatives. By modifying additional functional groups or introducing new substituents, researchers can explore a wide range of biological activities beyond antimicrobial and anti-inflammatory effects. For instance, incorporating heterocyclic moieties or appending pharmacophores known to enhance bioavailability could lead to next-generation therapeutics with improved efficacy and reduced side effects.
The pharmacokinetic profile of 4-ethoxy-6,7-difluoroquinoline is another area of active investigation. Fluorinated compounds often exhibit prolonged half-lives due to their resistance to metabolic degradation by enzymes such as cytochrome P450 oxidases. This characteristic can be advantageous for therapeutic applications where sustained drug levels are desirable. Additionally, studies on absorption, distribution, metabolism, and excretion (ADME) have provided insights into optimizing dosing regimens and minimizing potential drug-drug interactions.
Emerging research also suggests that 4-ethoxy-6,7-difluoroquinoline may have applications beyond infectious diseases and inflammation management. Preliminary data indicate potential roles in neurodegenerative disorders and cancer therapy due to its ability to interact with specific intracellular targets. For example, quinoline derivatives have been shown to modulate mitochondrial function and oxidative stress pathways, which are implicated in various pathological conditions.
The development of novel analogs derived from 4-ethoxy-6,7-difluoroquinoline is being pursued through both experimental synthesis and virtual screening approaches. High-resolution crystal structures of target proteins have facilitated rational drug design by providing detailed insights into binding pockets and interaction modes. These structural data have guided modifications aimed at improving affinity and selectivity while maintaining favorable pharmacokinetic properties.
Ethical considerations are paramount in pharmaceutical research involving compounds like 4-ethoxy-6,7-difluoroquinoline. Rigorous preclinical testing is essential to assess safety profiles before advancing into human trials. Collaborative efforts between academic institutions and pharmaceutical companies have strengthened regulatory compliance standards ensures responsible development practices that prioritize patient well-being.
The future prospects for 4-ethoxy-6,7-difluoroquinoline appear promising as ongoing research continues to uncover new therapeutic applications its unique chemical properties make it versatile platform molecule worth exploring further within broader context chemomedicine where innovation meets need address unmet medical challenges effectively safe sustainable manner
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